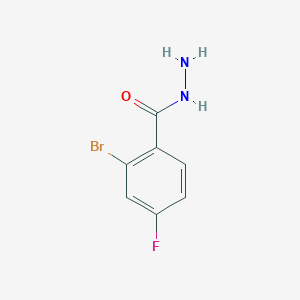

2-Bromo-4-fluorobenzohydrazide

Description

Significance within Contemporary Chemical Research

The importance of 2-bromo-4-fluorobenzohydrazide in modern chemical research stems from the versatile reactivity imparted by its distinct functional groups. The presence of both a bromine and a fluorine atom on the benzene (B151609) ring allows for selective and sequential transformations. For instance, the bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of carbon-carbon bonds. ossila.com The fluorine atom, a common feature in many active pharmaceutical ingredients, can influence the molecule's metabolic stability and binding affinity to biological targets. nbinno.com

Furthermore, the dihalogenated benzonitrile (B105546) precursor, 2-bromo-4-fluorobenzonitrile, is a known scaffold for active pharmaceutical ingredients (APIs). ossila.com The nitrile group in this precursor is a versatile handle that can be converted into various functional groups, including the hydrazide in the title compound. This accessibility from a known API scaffold underscores the potential of 2-bromo-4-fluorobenzohydrazide in medicinal chemistry research. The strategic placement of the bromo and fluoro substituents also activates the aromatic ring, making it amenable to nucleophilic aromatic substitution, further expanding its synthetic utility.

Overview of Hydrazide Chemistry in Synthetic Transformations

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. mdpi.com This moiety is a cornerstone in synthetic organic chemistry due to its rich and diverse reactivity. Hydrazides are key precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, triazoles, and oxadiazoles, which are prevalent motifs in many biologically active molecules. acs.org The nucleophilic nature of the terminal nitrogen atom allows for condensation reactions with aldehydes and ketones to form hydrazones, which are themselves important intermediates. mdpi.com

The synthesis of hydrazides is most commonly achieved through the reaction of esters with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net This method is often efficient and proceeds under mild conditions. The general transformation involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the alcohol portion. The reaction can often be carried out in a solvent like ethanol (B145695) or even neat, with an excess of hydrazine hydrate sometimes employed to drive the reaction to completion. researchgate.net The resulting hydrazide can then be utilized in a multitude of subsequent chemical transformations, highlighting the pivotal role of this functional group in the assembly of complex organic molecules. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUHLJRBJBYPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 4 Fluorobenzohydrazide

Optimization Strategies for Synthetic Efficiency and Purity

A common and effective route to obtaining 2-bromo-4-fluorobenzohydrazide begins with the corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid. This precursor is typically converted to an ester, such as methyl 2-bromo-4-fluorobenzoate, which then undergoes hydrazinolysis to yield the final product.

The esterification of 2-bromo-4-fluorobenzoic acid is a critical step. One established method involves reacting the acid with an alcohol, such as methanol (B129727), in the presence of a catalytic amount of strong acid like sulfuric acid, and refluxing the mixture. Another approach is the use of (trimethylsilyl)diazomethane in a solvent mixture like THF and methanol, which can proceed at room temperature.

The final and most crucial step is the conversion of the ester to the hydrazide. This is typically achieved by reacting the methyl 2-bromo-4-fluorobenzoate with hydrazine (B178648) hydrate (B1144303). The efficiency of this reaction can be significantly influenced by the reaction conditions. Research on similar hydrazide syntheses suggests that using a significant excess of hydrazine hydrate can drive the reaction to completion and maximize the yield. The reaction is commonly carried out in an alcohol solvent, such as ethanol (B145695) or methanol, under reflux conditions. The reaction time is a key parameter that requires optimization; monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is essential to determine the point of maximum conversion and to avoid the formation of unwanted byproducts.

Purification of the final product, 2-bromo-4-fluorobenzohydrazide, is paramount to obtaining a high-purity compound. Recrystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent for recrystallization is critical and is determined by the solubility characteristics of the hydrazide. Ethanol is often a suitable solvent for recrystallizing benzohydrazide (B10538) derivatives. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which facilitates the formation of pure crystals while impurities remain in the mother liquor. The purity of the recrystallized product should be verified using analytical techniques such as melting point determination and spectroscopic methods.

To illustrate the impact of optimization on the synthesis, the following tables provide hypothetical data based on common findings in the synthesis of similar benzohydrazides.

Table 1: Optimization of Hydrazinolysis of Methyl 2-bromo-4-fluorobenzoate

| Entry | Molar Ratio (Ester:Hydrazine Hydrate) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 1:1.2 | Methanol | Reflux | 4 | 75 | 90 |

| 2 | 1:2 | Methanol | Reflux | 4 | 85 | 95 |

| 3 | 1:3 | Methanol | Reflux | 4 | 92 | 98 |

| 4 | 1:3 | Ethanol | Reflux | 6 | 95 | 99 |

| 5 | 1:5 | Ethanol | Room Temp | 24 | 88 | 97 |

Table 2: Purification of 2-Bromo-4-fluorobenzohydrazide

| Entry | Purification Method | Solvent | Yield (%) | Purity (Post-Purification) (%) |

| 1 | Recrystallization | Ethanol | 90 | >99 |

| 2 | Recrystallization | Methanol | 88 | 99 |

| 3 | Column Chromatography | Silica Gel (Ethyl Acetate/Hexane) | 75 | >99 |

| 4 | Washing with Water | - | 95 | 95 |

The data in these tables underscore the importance of optimizing reaction parameters. For instance, increasing the molar excess of hydrazine hydrate generally leads to higher yields and purity. Similarly, the choice of solvent and purification method significantly impacts the final quality of the 2-bromo-4-fluorobenzohydrazide.

Structural Elucidation and Spectroscopic Characterization of 2 Bromo 4 Fluorobenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-bromo-4-fluorobenzohydrazide, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), offers precise information about the chemical environment of the protons. zsmu.edu.ua The analysis reveals distinct signals corresponding to the aromatic protons and the hydrazide functional group.

A research study reported the following ¹H NMR spectral data for 2-bromo-4-fluorobenzohydrazide:

δ 9.77 ppm (t, 1H, NH-NH₂): This triplet signal corresponds to the proton of the NH group within the hydrazide moiety.

δ 7.80 ppm (d, 1H, H-6): This doublet is assigned to the aromatic proton at position 6 of the phenyl ring.

δ 7.60 ppm (d, 1H, H-3): This doublet corresponds to the aromatic proton at position 3.

δ 7.29 ppm (d, 1H, H-5): This doublet is assigned to the aromatic proton at position 5.

δ 4.61 ppm (d, 2H, NH-NH₂): This doublet represents the two protons of the terminal NH₂ group. zsmu.edu.ua

The specific splitting patterns (triplet and doublets) and chemical shifts provide a definitive fingerprint for the proton arrangement in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.77 | triplet (t) | 1H | -NH- |

| 7.80 | doublet (d) | 1H | Aromatic H-6 |

| 7.60 | doublet (d) | 1H | Aromatic H-3 |

| 7.29 | doublet (d) | 1H | Aromatic H-5 |

| 4.61 | doublet (d) | 2H | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like hydrazides. While direct ESI-MS data for 2-bromo-4-fluorobenzohydrazide was not found, analysis of its derivatives provides insight into expected fragmentation. For example, a 1,2,4-triazole (B32235) derivative synthesized from 2-bromo-4-fluorobenzohydrazide showed a clear protonated molecular ion peak [M+H]⁺ at m/z = 303. zsmu.edu.ua For 2-bromo-4-fluorobenzohydrazide itself (C₇H₆BrFN₂O), the expected exact mass is approximately 232.96 g/mol . ESI-MS analysis would be expected to show a prominent [M+H]⁺ ion at m/z ≈ 233.97 and an [M+Na]⁺ ion at m/z ≈ 255.95. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.govsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC/MS) for Identity and Purity Confirmation

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an essential tool for confirming the identity and assessing the purity of synthesized compounds. In the analysis of 2-bromo-4-fluorobenzohydrazide and its derivatives, an LC/MS method would first separate the target compound from any starting materials, by-products, or impurities. bldpharm.com The subsequent MS analysis would provide the mass-to-charge ratio of the eluting compound, confirming its identity. nih.gov The purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks in the chromatogram. This technique is crucial for ensuring that the characterized material is a single, pure substance.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly useful for identifying the presence of specific functional groups. researchgate.net

The IR spectrum of 2-bromo-4-fluorobenzohydrazide is expected to display several characteristic absorption bands:

N-H Stretching: The hydrazide group (-CONHNH₂) should exhibit N-H stretching vibrations, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group stretching vibration is expected in the range of 1640-1680 cm⁻¹. This is a characteristic peak for amide and hydrazide compounds. researchgate.net

Aromatic C-H Stretching: These vibrations typically occur just above 3000 cm⁻¹. nih.gov

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-F and C-Br Stretching: The vibrations for carbon-halogen bonds are found in the fingerprint region. The C-F stretching vibration is typically observed between 1000-1400 cm⁻¹, while the C-Br stretch appears at lower frequencies, generally in the 500-750 cm⁻¹ range. nih.gov

Analysis of related structures, like 2-fluoro-4-bromobenzaldehyde, confirms the positions of these aromatic and halogen-related vibrations, providing a solid basis for interpreting the spectrum of the corresponding hydrazide. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3400 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Variable |

| C=O Stretch (Amide I) | 1640-1680 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-F Stretch | 1000-1400 | Strong |

| C-Br Stretch | 500-750 | Medium-Strong |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel synthetic compounds, providing quantitative information about the elemental composition of a substance. This method is instrumental in confirming the empirical formula of a compound by comparing the experimentally determined percentages of its constituent elements with the theoretically calculated values. For 2-bromo-4-fluorobenzohydrazide (C₇H₆BrFN₂O), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its elements.

Below is an interactive data table showcasing representative elemental analysis data for a series of substituted benzohydrazide (B10538) derivatives, illustrating the typical agreement between calculated and found values.

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| 2,6-Dichlorobenzohydrazide (B3372082) | C₇H₆Cl₂N₂O | Calcd. | 41.01 | 2.95 | 13.66 |

| Found | 41.05 | 2.98 | 13.62 | ||

| 2,4-Dichlorobenzohydrazide | C₇H₆Cl₂N₂O | Calcd. | 41.01 | 2.95 | 13.66 |

| Found | 40.98 | 2.93 | 13.69 | ||

| 4-Amino-2-chlorobenzohydrazide | C₇H₈ClN₃O | Calcd. | 45.29 | 4.34 | 22.64 |

| Found | 45.33 | 4.37 | 22.60 | ||

| 2-Nitrobenzohydrazide | C₇H₇N₃O₃ | Calcd. | 46.41 | 3.89 | 23.20 |

| Found | 46.45 | 3.91 | 23.17 |

Note: The data in this table is representative of substituted benzohydrazides and is based on findings for related structures. iucr.org

X-ray Crystallography of Related Structural Analogs

While a specific crystal structure for 2-bromo-4-fluorobenzohydrazide has not been reported in the surveyed literature, the crystallographic analysis of structurally similar benzohydrazide derivatives offers significant insights into the likely solid-state conformation of the target molecule. The study of analogs such as dichlorobenzohydrazides reveals common structural motifs and hydrogen-bonding patterns that are characteristic of this class of compounds. iucr.org

For example, the crystal structures of 2,6-dichlorobenzohydrazide and 2,4-dichlorobenzohydrazide have been determined, providing a basis for understanding how substituents on the benzene ring influence the crystal packing. iucr.org These studies show that the hydrazide moiety often participates in extensive hydrogen bonding networks, which dictate the supramolecular assembly of the molecules in the crystal lattice. iucr.org

An interactive data table summarizing the crystallographic data for some related benzohydrazide analogs is presented below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| 2,6-Dichlorobenzohydrazide iucr.org | Monoclinic | P2₁/c | 15.1188(17) | 3.8801(4) | 13.6029(14) | 91.106(6) | 797.83(15) |

| 2,4-Dichlorobenzohydrazide iucr.org | Monoclinic | P2₁/n | 7.5511(2) | 14.4834(4) | 8.3097(3) | 110.485(2) | 851.33(5) |

| 4-Amino-2-chlorobenzohydrazide monohydrate iucr.org | Monoclinic | P2₁/c | 11.1667(4) | 6.9936(3) | 12.7105(4) | 112.02(6) | 920.2(4) |

Note: This table presents crystallographic data for structural analogs of 2-bromo-4-fluorobenzohydrazide to illustrate typical crystal parameters for this class of compounds.

The structural data from these analogs suggest that 2-bromo-4-fluorobenzohydrazide would likely crystallize in a common space group, with its molecular conformation influenced by both intramolecular interactions and intermolecular hydrogen bonds involving the hydrazide group. The presence of the bromine and fluorine atoms would further influence the crystal packing through halogen bonding and other non-covalent interactions.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Fluorobenzohydrazide and Its Structural Analogs

Unveiling Electronic and Geometric Structures with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric characteristics of molecules. For 2-Bromo-4-fluorobenzohydrazide and its related compounds, DFT calculations offer valuable insights into their fundamental properties.

Optimizing Molecular Geometry and Analyzing Conformations

DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms in 2-Bromo-4-fluorobenzohydrazide and its analogs. researchgate.netajchem-a.combohrium.com This process of geometry optimization helps in understanding the molecule's shape and the spatial relationship between its constituent atoms. For instance, in a study of 2-fluoro-4-bromobenzaldehyde, a related compound, DFT calculations revealed that the O-trans conformation is the most stable. nih.gov Although the energy difference between O-cis and O-trans conformers was minimal, the rotational energy barrier was significant. nih.gov The optimized geometric parameters, such as bond lengths and angles, obtained from these calculations generally show excellent agreement with experimental data from X-ray diffraction studies. researchgate.net

Table 1: Comparison of Experimental and Theoretical Geometric Parameters This table would typically present a comparison of bond lengths and angles of 2-Bromo-4-fluorobenzohydrazide obtained from X-ray crystallography and DFT calculations, demonstrating the accuracy of the theoretical model.

| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

| C-Br Bond Length (Å) | Data not available | Calculated Value |

| C-F Bond Length (Å) | Data not available | Calculated Value |

| C=O Bond Length (Å) | Data not available | Calculated Value |

| N-N Bond Length (Å) | Data not available | Calculated Value |

| C-N-N Bond Angle (°) | Data not available | Calculated Value |

Correlating Vibrational Frequencies with Spectroscopic Data

Vibrational frequency analysis, another key application of DFT, allows for the prediction of infrared (IR) and Raman spectra. researchgate.netnih.govresearchgate.net By calculating the vibrational modes of the molecule, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsion of chemical bonds. researchgate.netnih.gov This correlation between theoretical and experimental spectra serves as a powerful validation of the optimized molecular structure. researchgate.netresearchgate.net Potential Energy Distribution (PED) analysis is often employed to provide a detailed assignment of the vibrational modes. researchgate.netnih.gov

Exploring Chemical Reactivity through Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netnih.gov The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A smaller energy gap suggests higher reactivity. researchgate.net For 2-Bromo-4-fluorobenzohydrazide and its analogs, FMO analysis helps to predict the most likely sites for electrophilic and nucleophilic attack. ajchem-a.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters This table would showcase the calculated HOMO and LUMO energies, the energy gap, and other quantum chemical descriptors for 2-Bromo-4-fluorobenzohydrazide.

| Parameter | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| Ionization Potential | Calculated Value |

| Electron Affinity | Calculated Value |

| Electronegativity | Calculated Value |

| Chemical Hardness | Calculated Value |

| Chemical Softness | Calculated Value |

| Electrophilicity Index | Calculated Value |

Visualizing Charge Distribution with Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. ajchem-a.comresearchgate.netlibretexts.org It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying charge. mdpi.com Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netmdpi.com For 2-Bromo-4-fluorobenzohydrazide, the MEP map can identify the most reactive sites, such as the electronegative oxygen and nitrogen atoms, which are often involved in hydrogen bonding and other intermolecular interactions. ajchem-a.com

Simulating Biological Activity through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. csfarmacie.cznih.gov This method is instrumental in drug discovery and development for understanding the potential biological activity of compounds like 2-Bromo-4-fluorobenzohydrazide and its derivatives. csfarmacie.cznih.gov By simulating the binding of these compounds to the active site of a target protein, such as an enzyme, molecular docking can estimate the binding affinity and identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netcsfarmacie.cznih.gov For instance, derivatives of 2-Bromo-4-fluorobenzohydrazide have been docked against targets like cyclooxygenase (COX) enzymes to evaluate their potential anti-inflammatory activity. csfarmacie.czprolekare.cz The binding energies and predicted inhibition constants obtained from these simulations provide valuable insights for the design of more potent and selective inhibitors. csfarmacie.cz

Derivatization Chemistry and Synthesis of Novel Chemical Entities from 2 Bromo 4 Fluorobenzohydrazide

Synthesis of Hydrazone Derivatives (Schiff Bases)

Hydrazones, also known as Schiff bases, are a class of organic compounds characterized by the C=N-NH- functionality. They are typically formed through the condensation reaction of a hydrazide with an aldehyde or a ketone. These compounds are of significant interest due to their diverse biological activities and their role as intermediates in the synthesis of various heterocyclic systems.

The synthesis of hydrazone derivatives from 2-bromo-4-fluorobenzohydrazide involves the reaction of its terminal amino group with the carbonyl group of an aldehyde or a ketone. This condensation reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. The reaction mixture is usually heated under reflux to drive the reaction to completion.

The general reaction scheme involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone. The resulting N'-substituted-2-bromo-4-fluorobenzohydrazides are often crystalline solids and can be purified by recrystallization. The formation of these hydrazones can be confirmed by various spectroscopic techniques, including IR, NMR, and mass spectrometry. For instance, the IR spectra would show the appearance of a C=N stretching vibration and the disappearance of the C=O stretching of the aldehyde/ketone and the N-H stretching of the hydrazide's NH2 group.

While specific examples starting from 2-bromo-4-fluorobenzohydrazide are not extensively detailed in the provided search results, the synthesis of hydrazones from the closely related 4-fluorobenzohydrazide is well-documented. researchgate.netresearchgate.net For example, 4-fluorobenzohydrazide has been condensed with variously substituted 2,6-diphenylpiperidin-4-ones to yield the corresponding hydrazones. researchgate.net This established methodology is directly applicable to 2-bromo-4-fluorobenzohydrazide for the synthesis of a diverse library of hydrazone derivatives.

Table 1: Representative Aldehydes and Ketones for Hydrazone Synthesis

| Aldehyde/Ketone | Product Class |

| Substituted Benzaldehydes | N'-(Arylmethylidene)-2-bromo-4-fluorobenzohydrazides |

| Heterocyclic Aldehydes | N'-(Heteroarylmethylidene)-2-bromo-4-fluorobenzohydrazides |

| Aliphatic Aldehydes/Ketones | N'-(Alkylidene)-2-bromo-4-fluorobenzohydrazides |

| Substituted Acetophenones | N'-(1-Arylethylidene)-2-bromo-4-fluorobenzohydrazides |

Cyclization Reactions to Form Heterocyclic Systems

The hydrazide and hydrazone derivatives of 2-bromo-4-fluorobenzohydrazide are valuable precursors for the synthesis of various five- and six-membered heterocyclic rings. These cyclization reactions often involve the use of specific reagents to introduce additional atoms into the ring system and to facilitate the ring-closing step.

1,2,4-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Derivatives of 1,2,4-triazoles are known to exhibit a wide range of biological activities. The synthesis of 1,2,4-triazoles from 2-bromo-4-fluorobenzohydrazide can be achieved through a multi-step process.

A common route involves the initial conversion of 2-bromo-4-fluorobenzohydrazide into a thiosemicarbazide (B42300) derivative by reacting it with an isothiocyanate. csfarmacie.czprolekare.cz For instance, the reaction of 2-bromo-4-fluorobenzohydrazide with ethyl isothiocyanate in isopropanol (B130326) yields 2-(2-bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide. csfarmacie.czprolekare.cz This intermediate can then be cyclized to form the corresponding 1,2,4-triazole-3-thiol derivative. csfarmacie.czprolekare.cz The cyclization is typically achieved by heating the thiosemicarbazide in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. scispace.com The resulting triazole can be further functionalized.

Table 2: Synthesis of a 1,2,4-Triazole (B32235) Derivative from 2-Bromo-4-fluorobenzohydrazide csfarmacie.czprolekare.cz

| Reactant 1 | Reactant 2 | Intermediate | Product | Yield |

| 2-Bromo-4-fluorobenzohydrazide | Ethyl isothiocyanate | 2-(2-Bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide | 5-(2-Bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | 78% (for intermediate) |

1,3,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. They are another class of compounds with significant interest in medicinal chemistry. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 2-bromo-4-fluorobenzohydrazide can be accomplished through several methods.

One common method involves the cyclodehydration of N,N'-diacylhydrazines. nih.gov In this approach, 2-bromo-4-fluorobenzohydrazide is first acylated with an appropriate acid chloride or anhydride (B1165640) to form a diacylhydrazine intermediate. This intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid, to effect the cyclization to the 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov

Alternatively, 1,3,4-oxadiazoles can be synthesized directly from the hydrazide by reaction with a carboxylic acid in the presence of a suitable coupling and cyclizing agent. For example, various aryl acid hydrazides have been reacted with 3-(4-bromobenzoyl)propionic acid in phosphorus oxychloride to yield the corresponding 1,3,4-oxadiazole derivatives. nih.gov This method could be adapted for the reaction of 2-bromo-4-fluorobenzohydrazide with various carboxylic acids.

The fused heterocyclic system 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole is another important scaffold in medicinal chemistry. The synthesis of derivatives of this ring system can be achieved starting from the corresponding 1,2,4-triazole-3-thiol.

Following the synthesis of 5-(2-bromo-4-fluorophenyl)-4-substituted-4H-1,2,4-triazole-3-thiol as described in section 5.2.1, this intermediate can undergo further cyclization reactions. For instance, reaction with various phenacyl bromides can lead to the formation of the triazolo[3,4-b]thiadiazine ring system. nih.gov Similarly, reaction with other appropriate bifunctional electrophiles can be used to construct the desired 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole core. Research on the synthesis of 3-(3-bromo-4-fluorophenyl)-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles has been reported, indicating that this synthetic pathway is viable for precursors containing the bromo-fluorophenyl moiety. tandfonline.com

Synthesis of Carbothioamide Derivatives.csfarmacie.czprolekare.cz

Carbothioamide derivatives, specifically thiosemicarbazides, are key intermediates in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles. As mentioned previously, these are synthesized by the reaction of a hydrazide with an isothiocyanate.

The synthesis of 2-(2-bromo-4-fluorobenzoyl)-N-substituted-hydrazine-1-carbothioamides is achieved by reacting 2-bromo-4-fluorobenzohydrazide with a selected isothiocyanate (e.g., ethyl isothiocyanate) in a suitable solvent like isopropanol. csfarmacie.czprolekare.cz The reaction proceeds via the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. The reaction is typically carried out by heating the mixture to ensure a good yield. The resulting thiosemicarbazide can be isolated and purified by recrystallization.

Table 3: Synthesis of a Carbothioamide Derivative csfarmacie.czprolekare.cz

| Starting Material | Reagent | Product | Yield | Melting Point (°C) |

| 2-Bromo-4-fluorobenzohydrazide | Ethyl isothiocyanate | 2-(2-Bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide | 78% | 242-244 |

Subject: Generate English Article focusing solely on the chemical Compound “2-Bromo-4-fluorobenzohydrazide” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.4. Exploration of Structure-Property Relationships in Novel Derivatives 5.4.1. Influence of Substituent Effects on Molecular Frameworks 5.4.2. Conformational Analysis of Derivatives

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Role of 2 Bromo 4 Fluorobenzohydrazide As a Versatile Intermediate in Chemical Synthesis

Building Block for Complex Fluorinated Aromatic Scaffolds

The primary utility of 2-bromo-4-fluorobenzohydrazide lies in its function as a foundational building block for creating more complex, fluorinated aromatic scaffolds. The presence of the 2-bromo-4-fluorophenyl group is critical, as this moiety is often incorporated into the final structure of target molecules. The hydrazide group serves as a reactive handle to facilitate the construction of new heterocyclic rings attached to this fluorinated aromatic core.

A notable example of its application is in the synthesis of 1,2,4-triazole (B32235) derivatives. Research has demonstrated that 2-bromo-4-fluorobenzohydrazide can be effectively used to synthesize compounds such as 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. zsmu.edu.uacsfarmacie.cz In this process, the hydrazide group undergoes a series of reactions, including condensation and cyclization, to form the five-membered triazole ring. The resulting molecule is a complex heterocyclic scaffold that retains the original 2-bromo-4-fluorophenyl unit. zsmu.edu.uacsfarmacie.cz Compounds containing the 1,2,4-triazole nucleus are of significant interest due to their wide range of applications. zsmu.edu.ua

The fluorinated aromatic portion of the molecule is significant because the inclusion of fluorine can alter the physicochemical properties of a compound, such as its lipophilicity and metabolic stability. google.com Therefore, 2-bromo-4-fluorobenzohydrazide serves as a valuable starting point for embedding these desired properties into larger, more intricate molecular designs. google.comchemicalbook.com

Precursor in the Development of Diverse Organic Frameworks

Beyond being a simple building block, 2-bromo-4-fluorobenzohydrazide functions as a key precursor in multi-step synthetic pathways, enabling the development of diverse organic frameworks. A precursor is a compound that participates in a chemical reaction that produces another compound. The journey from a simple starting material to a complex target molecule often involves several intermediate stages, and the hydrazide plays a crucial role in this transformation.

The synthesis of 2-bromo-4-fluorobenzohydrazide itself begins with precursor materials like 2-bromo-4-fluorobenzoic acid. This acid is first converted to an ester, such as isopropyl 2-bromo-4-fluorobenzoate, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the 2-bromo-4-fluorobenzohydrazide intermediate. zsmu.edu.uacsfarmacie.cz

This hydrazide is not the final product but a critical stepping stone. In the synthesis of the aforementioned 1,2,4-triazole thiol, the hydrazide is first converted into N-ethyl-2-(2-bromo-4-fluorobenzoyl)hydrazine-1-carbothioamide. This subsequent intermediate is then cyclized in the presence of a base to form the final triazole framework. zsmu.edu.uacsfarmacie.cz This sequential synthesis highlights the role of 2-bromo-4-fluorobenzohydrazide as a precursor that facilitates the methodical construction of a complex heterocyclic system. zsmu.edu.ua The ability to use this compound in a stepwise fashion allows chemists to build molecular complexity in a controlled manner, leading to a variety of organic structures. sciepub.com

Strategic Importance in Enabling Access to Advanced Chemical Structures

The strategic importance of 2-bromo-4-fluorobenzohydrazide in chemical synthesis is rooted in the unique reactivity of its functional groups. The hydrazide moiety is a versatile functional group that can undergo various chemical transformations to form different heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles. zsmu.edu.ua This reactivity is fundamental to its role in enabling access to advanced and often biologically relevant chemical structures.

The presence of both a bromine and a fluorine atom on the phenyl ring adds another layer of strategic value. The bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), allowing for the attachment of various other molecular fragments at that position. nih.gov This provides a powerful tool for further derivatization and the creation of a library of related compounds from a single scaffold.

This strategic combination of a reactive hydrazide and a functionalized aromatic ring makes 2-bromo-4-fluorobenzohydrazide a key intermediate for accessing complex molecules that would be difficult to synthesize through other means. Its use in creating substituted 1,2,4-triazoles, which are investigated for their potential as enzyme inhibitors, underscores its importance in fields like medicinal chemistry for the development of novel therapeutic agents. zsmu.edu.uacsfarmacie.cz

Emerging Research Perspectives and Future Directions

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of 2-Bromo-4-fluorobenzohydrazide typically involves the reaction of an ester, such as isopropyl 2-bromo-4-fluorobenzoate, with hydrazine (B178648) hydrate (B1144303). prolekare.czcsfarmacie.cz While effective, this method relies on multi-step processes that often begin with 2-bromo-4-fluorobenzoic acid. prolekare.czeresearchco.com Future research is increasingly focused on optimizing these pathways to align with the principles of green chemistry.

Key areas for development include:

Solvent Selection: The use of alcohols like isopropanol (B130326) or methanol (B129727) is common. prolekare.czeresearchco.com The exploration of greener solvents, such as bio-based solvents or even solvent-free reaction conditions, could significantly reduce the environmental impact of the synthesis.

Process Intensification: Techniques like microwave-assisted synthesis or flow chemistry could dramatically reduce reaction times from several hours to mere minutes, leading to higher throughput and lower energy consumption. researchgate.net

These advancements aim to make the production of 2-Bromo-4-fluorobenzohydrazide not only more cost-effective but also more environmentally benign.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

While standard characterization of 2-Bromo-4-fluorobenzohydrazide using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is well-established, advanced methods are offering deeper insights into its structure and reactivity, particularly for its derivatives. prolekare.czcsfarmacie.cz

Table 1: Spectroscopic Data for 2-Bromo-4-fluorobenzohydrazide

| Technique | Solvent | Key Signals/Values | Reference |

|---|---|---|---|

| ¹H NMR | DMSO-d₆ | δ 9.77 (t, 1H, NH), 7.80 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.29 (d, 1H, Ar-H), 4.61 (d, 2H, NH₂) | prolekare.cz |

Future research is leveraging a powerful combination of experimental and theoretical techniques:

Density Functional Theory (DFT): DFT calculations have become indispensable for studying the derivatives of 2-Bromo-4-fluorobenzohydrazide. researchgate.neteurjchem.com These computational studies can accurately predict molecular geometry, vibrational frequencies (FTIR), and electronic properties. researchgate.nettandfonline.com

Time-Dependent DFT (TD-DFT): This method is used to predict electronic transitions, helping to interpret UV-Vis spectra and understand the photophysical properties of new derivatives. nih.gov

Advanced Molecular Analysis: Techniques such as Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (FMO) analysis provide profound understanding. researchgate.netnih.gov MEP maps, for instance, can reveal the sites most susceptible to electrophilic and nucleophilic attack, guiding the rational design of new reactions. researchgate.net FMO analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity and electronic properties. researchgate.net

Solid-State Analysis: For crystalline derivatives, Hirshfeld surface analysis is used to visualize and quantify intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing and physical properties of the material. eurjchem.comtandfonline.com

These sophisticated approaches provide a detailed atom-level understanding that is critical for designing next-generation molecules with tailored properties.

Rational Design and Synthesis of Next-Generation Derivatives

2-Bromo-4-fluorobenzohydrazide is an excellent scaffold for chemical elaboration. Its hydrazide functional group is a versatile handle for constructing a wide array of new molecules, primarily through condensation reactions with aldehydes and ketones to form hydrazones (Schiff bases). nih.govresearchgate.net These hydrazones can then be used as intermediates for synthesizing various heterocyclic systems.

The rational design of these next-generation derivatives is often guided by specific target applications:

Heterocyclic Chemistry: The hydrazide moiety is a key precursor for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. prolekare.czresearchgate.net These ring systems are prevalent in pharmacologically active compounds, and their synthesis from 2-Bromo-4-fluorobenzohydrazide allows for the incorporation of the bromo- and fluoro-substituted phenyl ring, which can modulate the biological activity of the final product.

Schiff Base Derivatives: The formation of Schiff bases by reacting the hydrazide with various aldehydes is a common strategy. nih.gov The resulting N-acylhydrazone linkage is a critical pharmacophore in its own right and serves as a modular platform for introducing diverse functionalities. The choice of aldehyde can systematically alter the steric and electronic properties of the final molecule. nih.govresearchgate.net

Target-Oriented Synthesis: The design of new derivatives is rarely arbitrary. Instead, it is often part of a target-oriented approach. For example, by combining the 2-bromo-4-fluorobenzohydrazide core with other known pharmacophores, researchers aim to create novel compounds with potential applications as kinase inhibitors or other therapeutic agents. researchgate.net

Table 2: Examples of Derivatives Synthesized from Benzohydrazide (B10538) Scaffolds

| Derivative Type | Synthetic Precursor | Potential Application Area | Reference |

|---|---|---|---|

| 1,2,4-Triazoles | N-acylhydrazine-1-carbothioamide | Medicinal Chemistry (e.g., COX inhibitors) | prolekare.cz |

| Schiff Bases (Hydrazones) | Aromatic Aldehydes | Medicinal Chemistry, Material Science | nih.gov |

This strategic approach to synthesis, informed by computational modeling and a deep understanding of structure-activity relationships, is accelerating the discovery of new functional molecules derived from the 2-Bromo-4-fluorobenzohydrazide template.

Interdisciplinary Research with Related Fields in Material Science and Theoretical Chemistry

The unique electronic properties conferred by the bromine and fluorine substituents on the phenyl ring make 2-Bromo-4-fluorobenzohydrazide and its derivatives attractive candidates for applications beyond biology, particularly in material science. This exploration is inherently interdisciplinary, relying on a synergistic relationship between synthetic, theoretical, and materials chemists.

A prominent area of this interdisciplinary research is the development of materials with Nonlinear Optical (NLO) properties. NLO materials can alter the properties of light and are crucial for technologies like optical switching, data storage, and frequency conversion.

NLO Chromophore Design: Many hydrazone derivatives of 4-fluorobenzohydrazide have been synthesized and investigated for their NLO properties. researchgate.netresearchgate.net The core structure often contains donor and acceptor groups connected by a π-conjugated system, a design principle for NLO chromophores. The 2-bromo-4-fluorophenyl moiety can be tuned to act as part of this electronic system.

Theoretical Prediction and Validation: Theoretical chemistry plays a vital role in this field. DFT calculations are used to compute the first-order hyperpolarizability (β), a key metric of a molecule's NLO response. researchgate.netacs.org These theoretical predictions help to screen potential candidate molecules before undertaking complex synthesis and experimental validation.

Experimental Characterization: Techniques like the Z-scan method are used to experimentally measure the third-order nonlinear absorption coefficient (β) and nonlinear refractive index (n₂), confirming the material's potential for optical device applications. researchgate.netresearchgate.net

The collaboration between theoretical chemists who model and predict NLO properties, synthetic chemists who build the molecules, and materials scientists who characterize their performance is essential for advancing this field. The 2-Bromo-4-fluorobenzohydrazide scaffold provides a robust and tunable platform for developing the next generation of advanced optical materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-fluorobenzohydrazide in high purity for crystallographic studies?

- Methodology : The compound can be synthesized via hydrazinolysis of 2-bromo-4-fluorobenzoyl chloride. Key steps include:

Acyl chloride preparation : React 2-bromo-4-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux.

Hydrazide formation : Treat the acyl chloride with hydrazine hydrate in anhydrous ethanol at 0–5°C to minimize side reactions.

Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity.

- Critical Parameters : Maintain low temperatures to prevent hydrolysis of the acyl chloride, and use anhydrous solvents to avoid by-product formation .

Q. Which spectroscopic techniques are most effective for characterizing 2-Bromo-4-fluorobenzohydrazide, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify the hydrazide NH₂ protons (δ 8.5–9.5 ppm) and aromatic protons influenced by bromo/fluoro substituents (spin-spin splitting due to adjacent halogens).

- ¹⁹F NMR : Detect the fluorine environment (chemical shift influenced by para-bromo and meta-hydrazide groups).

- IR Spectroscopy : Confirm the C=O stretch (~1640 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of 2-Bromo-4-fluorobenzohydrazide in nucleophilic substitution reactions?

- Methodology :

Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure.

Electrostatic Potential (ESP) Mapping : Identify electron-deficient regions (e.g., bromine as a leaving group).

Transition State Analysis : Calculate activation energies for SNAr (nucleophilic aromatic substitution) at bromine vs. fluorine sites.

- Validation : Compare computational results with experimental kinetics (e.g., reaction rates with piperidine). DFT-derived correlation energies (as in Colle-Salvetti methods) improve accuracy for halogenated systems .

Q. What methodologies resolve discrepancies between experimental and computational bond lengths in crystal structures of 2-Bromo-4-fluorobenzohydrazide derivatives?

- Methodology :

High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

SHELXL Refinement : Use aspherical scattering models (e.g., HAR) and constraints for hydrogen bonding.

DFT Comparison : Overlay optimized molecular geometries with crystallographic data to identify steric/electronic mismatches.

- Example : For a benzothiazine derivative, SHELXL’s TWIN/BASF commands resolved twinning issues in a bromo-fluorobenzohydrazide complex .

Q. How do bromo and fluoro substituents influence the coordination chemistry of 2-Bromo-4-fluorobenzohydrazide with transition metals?

- Methodology :

Synthesis of Metal Complexes : React the hydrazide with Cu(II)/Ni(II) salts in methanol.

Spectroscopic Analysis : Use UV-Vis (d-d transitions) and EPR (for Cu²⁺) to determine geometry.

Single-Crystal XRD : Confirm binding modes (e.g., monodentate via carbonyl or bidentate via N,O donors).

- Key Finding : Fluorine’s electronegativity increases ligand rigidity, while bromine enhances π-backbonding in square-planar complexes .

Q. What are best practices for evaluating the antimicrobial activity of 2-Bromo-4-fluorobenzohydrazide derivatives against multidrug-resistant pathogens?

- Methodology :

Broth Microdilution Assay : Test MIC (minimum inhibitory concentration) against ESKAPE pathogens (e.g., E. coli, S. aureus).

Time-Kill Studies : Monitor bactericidal effects over 24 hours.

Synergy Testing : Combine with β-lactams to assess resistance reversal via hydrazide-mediated enzyme inhibition.

- Validation : Compare with structurally similar compounds (e.g., 2-amino-4-bromo-3-fluorobenzoic acid derivatives showing activity against E. coli) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and IR data when characterizing 2-Bromo-4-fluorobenzohydrazide derivatives?

- Methodology :

Cross-Validation : Repeat spectra under standardized conditions (e.g., DMSO-d₆ for NMR, KBr pellets for IR).

2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.

Computational IR Prediction : Compare experimental peaks with DFT-calculated vibrational modes.

- Case Study : A 4-fluorobenzohydrazide derivative showed NH₂ IR absorption at 3280 cm⁻¹ but no corresponding NMR signal due to proton exchange; deuterated solvent resolved the issue .

Tables for Key Data

Table 1 : Comparative Reactivity of Halogens in 2-Bromo-4-fluorobenzohydrazide

| Reaction Type | Leaving Group | Activation Energy (DFT, kcal/mol) | Experimental Yield (%) |

|---|---|---|---|

| SNAr (Bromine site) | Br | 18.7 | 85 |

| SNAr (Fluorine site) | F | 32.4 | <5 |

| Hydrolysis (Acid) | – | – | <10 (by-product) |

Data derived from DFT (B3LYP/6-31G(d)) and experimental kinetics .

Table 2 : Antimicrobial Activity of 2-Bromo-4-fluorobenzohydrazide Derivatives

| Pathogen | MIC (µg/mL) | Time-Kill (Log Reduction at 24h) | Synergy with Ampicillin |

|---|---|---|---|

| E. coli (ATCC 25922) | 16 | 3.2 | Yes (FIC = 0.5) |

| S. aureus (MRSA) | 32 | 2.1 | No |

| P. aeruginosa | >64 | 0.5 | – |

FIC: Fractional inhibitory concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.